

# Probing the Cellular labile Iron Pool: A Technical Guide to RhoNox-1

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Compound of Interest		
Compound Name:	RhoNox-1	
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This guide provides an in-depth overview of **RhoNox-1**, a powerful fluorescent probe for the selective detection and imaging of labile ferrous iron (Fe2+) in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data to facilitate its effective implementation in research and drug development settings.

### Introduction to RhoNox-1 and the Labile Iron Pool

The labile iron pool (LIP) is a crucial intracellular component, representing a pool of chelatable and redox-active iron that participates in a myriad of cellular processes. Dysregulation of the LIP is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and ferroptosis. Accurate measurement of the LIP is therefore essential for understanding iron homeostasis and developing novel therapeutic strategies.

**RhoNox-1** is a highly selective "turn-on" fluorescent probe designed for the specific detection of Fe2+ within the LIP.[1][2] Its innovative N-oxide-based chemistry ensures minimal background fluorescence and a robust signal upon interaction with ferrous iron, making it an invaluable tool for live-cell imaging and flow cytometry applications.[3][4]

## **Mechanism of Action**

**RhoNox-1**'s functionality is rooted in a selective chemical reaction with Fe2+. The probe consists of a rhodamine B fluorophore scaffold where one of the tertiary amine groups is N-



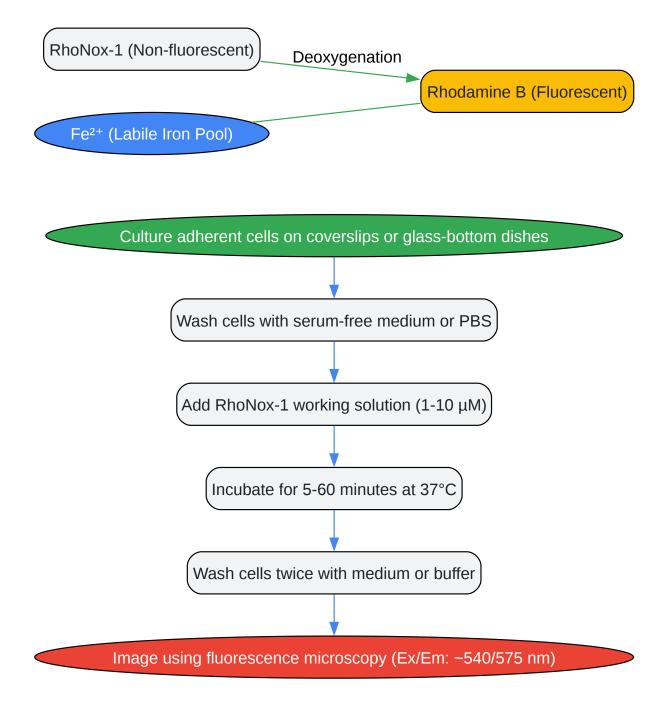




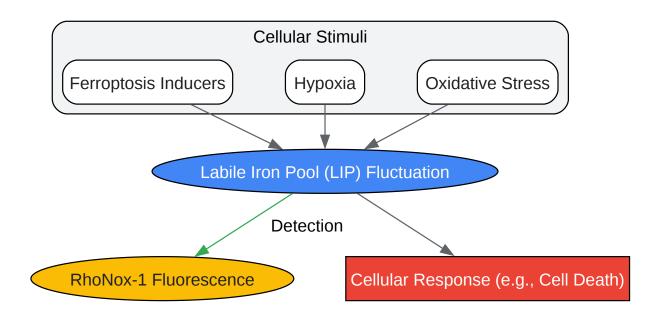
oxidized.[3] This N-oxide group effectively quenches the fluorescence of the rhodamine B core through mechanisms such as breaking the  $\pi$ -conjugation, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[2][3]

In the presence of Fe2+, the N-oxide is reduced back to a tertiary amine.[3][5] This irreversible deoxygenation reaction restores the  $\pi$ -conjugation of the fluorophore, leading to a significant increase in fluorescence intensity.[3] This "turn-on" response is highly specific to Fe2+, with negligible reactivity towards other biologically relevant metal ions, including ferric iron (Fe3+). [3]









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